2-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 3,4-dimethylstyrene, followed by carboxylation. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to form the cyclopropane ring . The resulting cyclopropane derivative can then be oxidized to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products:
Oxidation: Benzylic alcohols, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-(3,4-Dimethylphenyl)propanoic acid: Similar structure but lacks the cyclopropane ring.
2-(3,4-Dimethylphenyl)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropane carboxylic acid group.
Uniqueness: The presence of the cyclopropane ring in 2-(3,4-Dimethylphenyl)cyclopropane-1-carboxylic acid imparts unique chemical properties, such as increased ring strain and reactivity, which are not present in its similar compounds. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-7-3-4-9(5-8(7)2)10-6-11(10)12(13)14/h3-5,10-11H,6H2,1-2H3,(H,13,14) |
InChI Key |
FJKGZKQEZYZESI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC2C(=O)O)C |
Origin of Product |
United States |
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